Oct-2-ynal

Enantioselective synthesis Natural product chemistry Asymmetric catalysis

Oct-2-ynal (CAS 1846-68-0), also known as 2-octynal or 2-octynaldehyde, is a linear C8 alkynal with the molecular formula C8H12O and a molecular weight of 124.18 g/mol. This compound features a terminal aldehyde group conjugated to a carbon-carbon triple bond, resulting in distinct physicochemical properties that differentiate it from saturated aldehydes and other C8 analogs.

Molecular Formula C8H12O
Molecular Weight 124.18 g/mol
CAS No. 1846-68-0
Cat. No. B160346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOct-2-ynal
CAS1846-68-0
Molecular FormulaC8H12O
Molecular Weight124.18 g/mol
Structural Identifiers
SMILESCCCCCC#CC=O
InChIInChI=1S/C8H12O/c1-2-3-4-5-6-7-8-9/h8H,2-5H2,1H3
InChIKeyDUUGWLGPIZCNLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oct-2-ynal (CAS 1846-68-0): Properties and Procurement Specifications for Research Applications


Oct-2-ynal (CAS 1846-68-0), also known as 2-octynal or 2-octynaldehyde, is a linear C8 alkynal with the molecular formula C8H12O and a molecular weight of 124.18 g/mol [1]. This compound features a terminal aldehyde group conjugated to a carbon-carbon triple bond, resulting in distinct physicochemical properties that differentiate it from saturated aldehydes and other C8 analogs . Its reported physical properties include a boiling point of 183.6°C at 760 mmHg (or 74-76°C at 15 mmHg), a density of 0.871-0.879 g/mL at 25°C, and a calculated LogP of 1.77 . Oct-2-ynal is commercially available at purities of 97% or higher and is classified as a flammable liquid (Category 4) with acute aquatic toxicity (Category 1), requiring appropriate handling and storage conditions .

Why Oct-2-ynal Cannot Be Substituted by Saturated or Non-Conjugated C8 Analogs


Oct-2-ynal's conjugated alkyne-aldehyde structure confers a unique reactivity profile that is not replicable by simple substitution with saturated aldehydes (e.g., octanal), terminal alkynes (e.g., 2-octyne), or alkenals (e.g., (E)-2-octenal). The α,β-alkynal moiety enables distinct synthetic transformations, including enantioselective catalytic allylation (ECA) and subsequent ring-closing metathesis (RCM), that are fundamental to the synthesis of chiral natural products such as (R)- and (S)-argentilactone [1]. Furthermore, the physicochemical properties—including boiling point, density, LogP, and vapor pressure—diverge significantly from related C8 compounds, impacting experimental design, separation conditions, and safety assessments . The following quantitative evidence establishes the specific, measurable differences that justify the targeted procurement of Oct-2-ynal for research applications where its unique structure is essential.

Quantitative Evidence Differentiating Oct-2-ynal from In-Class Analogs: A Procurement Guide


Oct-2-ynal Enables Four-Step, 39% Overall Yield Enantioselective Synthesis of Argentilactone

Oct-2-ynal serves as the key starting material for the concise total synthesis of both (R)- and (S)-argentilactone via a four-step sequence involving enantioselective catalytic allylation (ECA) and ring-closing metathesis (RCM). This synthetic pathway achieves an overall yield of 39% and enantiomeric excess (ee) values of 82-84% from Oct-2-ynal [1]. The conjugated alkyne-aldehyde structure is essential for this transformation; saturated aldehydes (e.g., octanal) or non-conjugated alkynes (e.g., 2-octyne) cannot participate in the ECA/RCM sequence to yield the α,β-unsaturated δ-lactone core of argentilactone .

Enantioselective synthesis Natural product chemistry Asymmetric catalysis Ring-closing metathesis

Oct-2-ynal Boiling Point is 12.6°C Higher than Octanal, Indicating Stronger Intermolecular Interactions

Oct-2-ynal exhibits a normal boiling point of 183.6°C at 760 mmHg . In comparison, octanal (C8 saturated aldehyde) boils at 171°C at 760 mmHg [1]. The 12.6°C elevation in boiling point reflects the stronger intermolecular interactions conferred by the conjugated alkyne-aldehyde system, which increases polarity and polarizability relative to the saturated analog. This property difference has practical implications for separation and purification strategies, including fractional distillation and GC method development.

Physicochemical property comparison Distillation optimization Purification method selection

Oct-2-ynal Density is 5.9-7.1% Higher than Octanal and (E)-2-Octenal, Facilitating Liquid-Liquid Separation

The density of Oct-2-ynal is reported as 0.871 g/mL (lit.) at 25°C and 0.879 g/cm³ (calculated) . In contrast, octanal has a density of 0.821 g/cm³ at 20°C [1], and (E)-2-octenal has a density of 0.846 g/mL at 25°C [2]. The 5.9-7.1% higher density of Oct-2-ynal relative to these analogs is attributed to the linear, conjugated alkyne-aldehyde framework, which reduces molecular volume and increases mass per unit volume compared to the more flexible saturated or singly unsaturated chains.

Density comparison Liquid-liquid extraction Physical property characterization

Oct-2-ynal LogP (1.77) is 50% Lower than 2-Octyne (3.55), Impacting Chromatographic Retention and Bioavailability Predictions

Oct-2-ynal has a calculated octanol-water partition coefficient (LogP) of 1.77 . This value is significantly lower than that of 2-octyne, which has a reported LogP of 3.55 [1]. The presence of the polar aldehyde group in Oct-2-ynal reduces lipophilicity by approximately 50% compared to the purely hydrocarbon 2-octyne. This difference affects reversed-phase HPLC retention times, predicted membrane permeability, and environmental fate modeling.

Lipophilicity LogP comparison Chromatographic method development QSAR modeling

Oct-2-ynal Vapor Pressure is 0.765 mmHg at 25°C, Enabling Volatility-Based Differentiation from Heavier Analogs

Oct-2-ynal has a reported vapor pressure of 0.765 mmHg at 25°C . In comparison, 2-octyn-1-ol exhibits a vapor pressure of 1.3±0.6 mmHg at 25°C , while 2-octynoic acid has a vapor pressure of 0.0±1.1 mmHg at the same temperature . The intermediate volatility of Oct-2-ynal positions it as more volatile than the carboxylic acid analog but less volatile than the alcohol derivative, which influences headspace sampling, olfactory detection, and occupational exposure assessments.

Vapor pressure Volatility comparison Headspace analysis Safety assessment

Oct-2-ynal pIGC50 (1.81) in Tetrahymena pyriformis Indicates Acute Aquatic Toxicity Classification

Oct-2-ynal has an experimentally determined pIGC50 value of 1.81 log(L/mmol) in the 40-hour Tetrahymena pyriformis growth inhibition assay [1]. This value corresponds to an IGC50 of approximately 15.5 mmol/L. While direct comparative data for octanal or (E)-2-octenal in this specific assay are not available, the pIGC50 value for Oct-2-ynal is 39% higher than the QSAR-predicted value for 2-octyn-1-ol (pIGC50 experimental: 1.30, calculated from IGC50 50 mmol/L) [2], suggesting that the aldehyde functional group contributes to moderately higher acute aquatic toxicity than the corresponding primary alcohol.

Aquatic toxicology QSAR modeling Safety and handling Environmental risk assessment

Validated Application Scenarios for Oct-2-ynal Based on Quantitative Evidence


Synthesis of Chiral α,β-Unsaturated δ-Lactone Natural Products (e.g., Argentilactone)

Oct-2-ynal is the validated starting material for the four-step, 39% overall yield synthesis of (R)- and (S)-argentilactone with 82-84% ee [1]. This enantioselective catalytic allylation (ECA) and ring-closing metathesis (RCM) sequence is uniquely enabled by the conjugated alkyne-aldehyde moiety of Oct-2-ynal. Researchers pursuing the total synthesis of argentilactone, goniothalamin, or structurally related α,β-unsaturated δ-lactones should procure Oct-2-ynal specifically, as saturated aldehydes (octanal) or non-conjugated alkynes (2-octyne) cannot participate in this ECA/RCM cascade .

Method Development for GC-MS and HPLC Separation of C8 Oxygenates

The distinct physicochemical properties of Oct-2-ynal—including a boiling point of 183.6°C (12.6°C higher than octanal) [1], a LogP of 1.77 (1.78 units lower than 2-octyne) , and a density of 0.871-0.879 g/mL —make it an ideal reference standard for developing and validating chromatographic methods that resolve C8 aldehydes, alkynes, and alkenals. Its intermediate volatility (vapor pressure 0.765 mmHg at 25°C) further supports its use in headspace GC-MS method optimization for volatile organic compound analysis.

Aquatic Toxicology QSAR Model Validation and Environmental Fate Studies

With an experimentally determined pIGC50 value of 1.81 log(L/mmol) in the Tetrahymena pyriformis 40-hour growth inhibition assay [1], Oct-2-ynal serves as a benchmark compound for validating QSAR models that predict acute aquatic toxicity of α,β-unsaturated carbonyl compounds. The 39% higher pIGC50 relative to 2-octyn-1-ol provides a quantitative data point for structure-activity relationship (SAR) analyses examining the influence of the aldehyde functional group on aquatic organism toxicity. This application is particularly relevant for environmental chemistry laboratories and regulatory toxicology groups.

Fragrance and Flavor Research Requiring Conjugated Alkynal Odorants

Oct-2-ynal is described as a colorless liquid with a potent odor [1] and is used as a fragrance ingredient in perfumes, cosmetics, and flavorings . Its conjugated alkyne-aldehyde structure imparts organoleptic properties that differ from those of saturated aldehydes (octanal) or alkenals ((E)-2-octenal). The compound's volatility (vapor pressure 0.765 mmHg) and lipophilicity (LogP 1.77) influence its release profile and perception threshold, making it a specific tool for sensory scientists investigating structure-odor relationships in alkynal compounds. Note: Specific odor threshold values (e.g., in ppm) were not identified in the available scientific literature; procurement for fragrance research should be based on structural uniqueness rather than validated sensory potency data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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